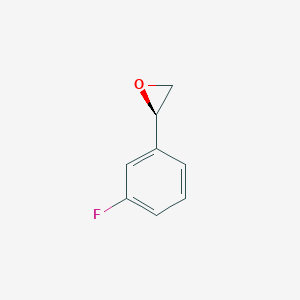

(R)-(3-Fluorophenyl)oxirane

Description

BenchChem offers high-quality (R)-(3-Fluorophenyl)oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(3-Fluorophenyl)oxirane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(3-fluorophenyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBRZCKMGQHNJA-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of a Fluorinated Chiral Epoxide

An In-Depth Technical Guide to (R)-(3-Fluorophenyl)oxirane (CAS 403501-35-9) for Advanced Research and Drug Development

(R)-(3-Fluorophenyl)oxirane is a specialized chemical intermediate of significant interest to the pharmaceutical and life sciences industries. As a chiral building block, it provides a synthetically accessible source of stereochemistry, a critical parameter in the design of modern therapeutics where enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] The molecule's structure combines two key features that drive its utility: a strained oxirane (epoxide) ring and a meta-substituted fluorophenyl group.

The oxirane ring is a highly valuable functional group, acting as a potent electrophile for a wide range of nucleophilic ring-opening reactions.[2] This inherent reactivity allows for the facile introduction of diverse functionalities, enabling the construction of more complex molecular architectures. Simultaneously, the fluorine atom on the phenyl ring imparts unique properties. Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets—key considerations in drug design and optimization.[3][4]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It consolidates critical data on the physicochemical properties, synthesis, reactivity, and safe handling of (R)-(3-Fluorophenyl)oxirane, providing field-proven insights to empower its effective application in the laboratory and beyond.

Part 1: Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectral characteristics is foundational to its successful application. These properties dictate appropriate storage conditions, analytical methods for quality control, and the interpretation of experimental results.

Core Physicochemical Data

The fundamental properties of (R)-(3-Fluorophenyl)oxirane are summarized below. This data is essential for reaction planning, dosage calculations, and regulatory documentation.

| Property | Value | Source(s) |

| CAS Number | 403501-35-9 | [5][6] |

| Molecular Formula | C₈H₇FO | [5][7] |

| Molecular Weight | 138.14 g/mol | [5][7] |

| IUPAC Name | (2R)-2-(3-fluorophenyl)oxirane | [5] |

| Appearance | Light yellow to yellow liquid (inferred from similar compounds) | [8] |

| Purity | Typically ≥98.0% (Chemical), ≥98.0% (Chiral) | [8] |

Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of structural verification and purity assessment. While spectra are typically identical for enantiomers, they are indispensable for confirming the core molecular structure. The data presented here is based on the racemic mixture, 2-(3-fluorophenyl)oxirane, and is directly applicable to the (R)-enantiomer.[9]

¹H NMR (Proton NMR) Data (300 MHz, CDCl₃) [9]

-

δ 2.76 (dd, J = 5.5, 2.5 Hz, 1H): This signal corresponds to one of the diastereotopic protons on the oxirane ring's CH₂ group. The doublet of doublets (dd) splitting pattern arises from coupling to the other CH₂ proton and the benzylic CH proton.

-

δ 3.15 (dd, J = 5.5, 4.1 Hz, 1H): This is the second diastereotopic proton of the oxirane CH₂ group, showing coupling to its geminal partner and the adjacent CH proton.

-

δ 3.86 (dd, J = 4.1, 2.5 Hz, 1H): This signal represents the benzylic proton (CH) attached to both the phenyl ring and the oxirane. Its splitting confirms its proximity to the two CH₂ protons.

-

δ 6.93-7.04 (m, 2H), 7.05-7.11 (m, 1H), 7.26-7.36 (m, 1H): These overlapping multiplets correspond to the four protons on the 3-fluorophenyl ring.

¹³C NMR (Carbon-13 NMR) Data (75 MHz, CDCl₃) [9]

-

δ 51.3: Attributed to the CH₂ carbon of the oxirane ring.

-

δ 51.8 (d, ⁴JCF= 2.2 Hz): Represents the benzylic CH carbon of the oxirane. The small doublet splitting is due to a four-bond coupling to the fluorine atom.

-

δ 112.2 (d, ²JCF = 22.6 Hz), 115.1 (d, ²JCF = 21.2 Hz): These two signals with large doublet splittings are characteristic of the two ortho-carbons relative to the fluorine atom on the aromatic ring.

-

δ 121.3 (d, ⁴JCF = 2.9 Hz): The aromatic carbon para to the fluorine atom.

-

δ 130.1 (d, ³JCF = 8.3 Hz): The aromatic carbon meta to the fluorine atom and ortho to the oxirane substituent.

-

δ 140.4 (d, ³JCF = 7.5 Hz): The ipso-carbon of the aromatic ring, directly attached to the oxirane.

-

δ 163.1 (d, ¹JCF = 246 Hz): The aromatic carbon directly bonded to fluorine, exhibiting a characteristically large one-bond C-F coupling constant.

Quality Control and Analytical Protocols

Ensuring the chemical and stereochemical integrity of (R)-(3-Fluorophenyl)oxirane is paramount for its use in synthesis, particularly for pharmaceutical applications.

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

-

System Preparation: Use a standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 40% acetonitrile, ramping to 95% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a solution of the oxirane in acetonitrile at approximately 1 mg/mL.

-

Analysis: Inject 10 µL and integrate the peak areas. Chemical purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol: Enantiomeric Excess (e.e.) Determination by Chiral HPLC

-

System Preparation: HPLC system with a UV detector.

-

Column: A chiral stationary phase is required. Columns based on polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H) are often successful for resolving epoxide enantiomers.

-

Mobile Phase: An isocratic mobile phase of hexane and isopropanol (e.g., 95:5 v/v). Causality: The non-polar/polar solvent system is crucial for achieving separation on polysaccharide-based chiral columns.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Analysis: Inject a sample of the racemic material first to determine the retention times of both (R) and (S) enantiomers. Subsequently, inject the sample of (R)-(3-Fluorophenyl)oxirane.

-

Calculation: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100.

Part 2: Synthesis and Stereochemical Control

The synthesis of enantiopure epoxides is a well-established field in organic chemistry. For (R)-(3-Fluorophenyl)oxirane, a common and reliable method involves the epoxidation of 3-fluorobenzaldehyde using a sulfonium ylide, a process known as the Corey-Chaykovsky reaction.[9] While this yields a racemic product, subsequent chiral resolution or the use of an asymmetric variant of the reaction is necessary to obtain the desired (R)-enantiomer.

Representative Synthesis: Corey-Chaykovsky Epoxidation

This protocol describes the synthesis of the racemic epoxide, which serves as the precursor for chiral resolution.

Caption: Workflow for Corey-Chaykovsky Epoxidation.

Step-by-Step Laboratory Protocol: [9]

-

Inert Atmosphere: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction. Causality: Sodium hydride is highly reactive with atmospheric moisture and oxygen; an inert atmosphere is critical for safety and efficacy.

-

Ylide Generation: Under nitrogen, add trimethylsulfoxonium iodide (1.1 equivalents) to anhydrous dimethyl sulfoxide (DMSO). To this suspension, carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in portions.

-

Stirring: Stir the resulting mixture at room temperature for approximately 30-45 minutes, or until the evolution of hydrogen gas ceases and the solution becomes homogenous. This indicates the complete formation of the dimethylsulfoxonium methylide (the ylide).

-

Substrate Addition: Dissolve 3-fluorobenzaldehyde (1.0 equivalent) in a small amount of anhydrous DMSO. Add this solution dropwise to the ylide mixture via a syringe, ensuring the internal temperature does not exceed 25-30°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 2-4 hours).

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water. Causality: This step quenches any unreacted ylide and precipitates the product, which is less soluble in water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic extracts and wash sequentially with water and brine to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude racemic epoxide by vacuum distillation or silica gel column chromatography to yield 2-(3-fluorophenyl)oxirane.

Note: To obtain the (R)-enantiomer, this racemic mixture would then undergo enzymatic or chemical kinetic resolution, or be separated via preparative chiral chromatography.

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of (R)-(3-Fluorophenyl)oxirane stems from the predictable yet versatile reactivity of its epoxide ring. Nucleophilic attack leads to ring-opening, forming a new carbon-nucleophile bond and a hydroxyl group, thus creating a 1,2-difunctionalized product with preserved stereochemistry.

Mechanism: Nucleophilic Ring-Opening

The regioselectivity of the ring-opening reaction is dictated by the reaction conditions.

-

Basic or Nucleophilic Conditions: Under neutral or basic conditions, the nucleophile attacks the less sterically hindered carbon atom (the CH₂ position) in a classic Sₙ2 reaction. This is the most common and predictable pathway.

-

Acidic Conditions: Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. The reaction then proceeds with a character intermediate between Sₙ1 and Sₙ2. The nucleophile will preferentially attack the more substituted carbon (the benzylic position) because it can better stabilize the partial positive charge that develops in the transition state.

Caption: Regioselectivity in Epoxide Ring-Opening Reactions.

This controlled reactivity makes (R)-(3-Fluorophenyl)oxirane an excellent precursor for synthesizing chiral β-amino alcohols, β-azido alcohols, diols, and other key pharmaceutical intermediates, which are prevalent in many drug scaffolds, including beta-blockers and antiviral agents.

Part 4: Handling, Storage, and Safety

Proper handling and storage procedures are essential to ensure the stability of the compound and the safety of laboratory personnel. While a specific, comprehensive safety data sheet (SDS) for this exact CAS number is not publicly available, the precautions for closely related fluorinated and epoxide-containing compounds provide a reliable guide.[10][11][12]

Recommended Storage

-

Temperature: Store in a tightly sealed container at 2-8°C.[10]

-

Environment: Keep in a cool, well-ventilated area away from direct sunlight and sources of ignition.[10]

-

Shipping: The compound is generally stable for shipping at ambient temperatures for short durations (less than 2 weeks).[10][13]

Safety and Personal Protective Equipment (PPE)

(R)-(3-Fluorophenyl)oxirane should be handled with care, assuming it possesses hazards typical of its chemical class.[12]

| Hazard Category | Precautionary Statement |

| Inhalation | May cause respiratory irritation. Avoid breathing vapors or mist. Use only in a well-ventilated area or under a chemical fume hood.[10][11] |

| Skin Contact | Causes skin irritation. Wear protective gloves (e.g., nitrile). Wash hands thoroughly after handling.[10][11] |

| Eye Contact | Causes serious eye irritation. Wear safety glasses or goggles.[10][11] |

| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product.[11][12] |

Emergency Procedures:

-

Skin Contact: Remove contaminated clothing and rinse skin thoroughly with plenty of water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[10]

-

Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ensure adequate ventilation and prevent entry into waterways.[14]

Conclusion

(R)-(3-Fluorophenyl)oxirane, CAS 403501-35-9, is more than a simple chemical. It is a strategically designed building block that offers a confluence of stereochemical control and property-modulating fluorination. Its well-defined reactivity through nucleophilic ring-opening provides a reliable and versatile pathway for the synthesis of complex chiral molecules. For scientists and researchers in drug discovery, a thorough understanding of its properties, synthesis, and handling is key to unlocking its full potential in the development of next-generation pharmaceuticals.

References

- (Time in IN not cited as it is non-essential metad

-

(Unnamed Supplier). (2024). Safety Data Sheet. Retrieved from [Link] (Note: SDS for a related compound, used for general handling guidance).

-

Klančar, U., et al. (2024). HHDH-Catalyzed Synthesis of Enantioenriched Fluorinated β-Hydroxy Nitrile Process Advances through a Reaction Engineering Approach. ACS Publications. Retrieved from [Link]

-

(Journal Supporting Information). (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

RIVM. (n.d.). (R)-(3-Fluorophenyl)oxirane. Zoeksysteem Risico's van stoffen. Retrieved from [Link]

-

SpectraBase. (n.d.). Oxirane-2-carbonitrile, 3-(4-fluorophenyl)-2-(3-phenoxyphenyl)-. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Oxirane – Knowledge and References. Retrieved from [Link]

-

PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

-

News-Medical.Net. (2025). Breakthrough method opens door to fluorinated oxetane drug molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide. Retrieved from [Link]

- (Journal Article). (n.d.). Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Retrieved from a university repository link. (Note: A specific stable URL was not available, but the reference points to the general topic of fluorine in pharmaceuticals).

-

News-Medical.Net. (2018). New molecule to improve pharmaceuticals draws inspiration from nature's toolbox. Retrieved from [Link]

Sources

- 1. CAS 134356-73-3: (R)-(4-Fluorophenyl)oxirane | CymitQuimica [cymitquimica.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity [html.rhhz.net]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. 403501-35-9|(R)-2-(3-Fluorophenyl)oxirane|BLD Pharm [bldpharm.com]

- 6. (R)-(3-Fluorophenyl)oxirane | Zoeksysteem Risico's van stoffen [rvszoeksysteem.rivm.nl]

- 7. scbt.com [scbt.com]

- 8. (R)-(3-Chlorophenyl)oxirane-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 9. rsc.org [rsc.org]

- 10. chemscene.com [chemscene.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. clinivex.com [clinivex.com]

- 14. fishersci.com [fishersci.com]

(R)-3-Fluorostyrene Oxide: Technical Profile & Utilization Guide

This guide provides an in-depth technical analysis of (R)-3-fluorostyrene oxide , a critical chiral building block in medicinal chemistry. It details the structural properties, synthesis pathways, and applications of this compound, specifically tailored for researchers in drug development.

Executive Summary

(R)-3-Fluorostyrene oxide is an enantiomerically pure epoxide used primarily as a chiral intermediate in the synthesis of pharmaceutical agents. The introduction of a fluorine atom at the meta-position of the phenyl ring modulates the metabolic stability, lipophilicity (logP), and pKa of downstream derivatives—properties essential for optimizing drug candidates (e.g.,

Unlike its achiral or racemic counterparts, the (R)-enantiomer offers stereochemical control, allowing for the synthesis of single-enantiomer drugs that often exhibit superior efficacy and safety profiles.

Physicochemical Properties & Structure

Core Data Table

| Property | Value | Notes |

| Chemical Name | (R)-2-(3-fluorophenyl)oxirane | IUPAC nomenclature |

| Molecular Formula | ||

| Molecular Weight | 138.14 g/mol | Calculated based on standard atomic weights |

| Structure Description | 3-Fluoro-substituted benzene ring with a terminal epoxide group at the benzylic position. | (R)-Configuration at C1 (benzylic carbon) |

| CAS Number (Precursor) | 350-51-6 | Refers to 3-Fluorostyrene (alkene precursor) |

| CAS Number (Racemate) | 875701-77-6 (approx) | Verify specific vendor listings; often synthesized in situ. |

| Physical State | Colorless liquid | Ambient temperature |

| Boiling Point | ~30–35 °C @ 1 mmHg | Estimated based on 4-fluoro analog |

| Density | ~1.1–1.2 g/mL | Estimated |

Structural Analysis

The molecule consists of a strained three-membered oxirane ring fused to a 3-fluorophenyl group.

-

Stereocenter: The chiral center is located at the

-carbon (benzylic position). The (R)-configuration dictates the spatial arrangement of the oxygen relative to the phenyl ring. -

Fluorine Effect: The fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I), deactivating the aromatic ring and influencing the electrophilicity of the epoxide carbons. This often makes the benzylic carbon more susceptible to nucleophilic attack compared to non-fluorinated styrene oxide.

Synthesis & Manufacturing

The most reliable route to high-enantiomeric excess (ee) (R)-3-fluorostyrene oxide is via Hydrolytic Kinetic Resolution (HKR) of the racemate or Asymmetric Epoxidation .

Primary Pathway: Hydrolytic Kinetic Resolution (HKR)

This method utilizes the Jacobsen Cobalt-Salen catalyst to selectively hydrolyze the (S)-enantiomer, leaving the desired (R)-epoxide intact.

Protocol Overview:

-

Starting Material: Racemic 3-fluorostyrene oxide (synthesized via oxidation of 3-fluorostyrene with

-CPBA). -

Catalyst: (R,R)-Co(salen) complex (0.5 mol%).

-

Reagent: Water (0.55 equivalents relative to racemate).

-

Mechanism: The catalyst preferentially hydrates the (S)-epoxide to the corresponding diol, while the (R)-epoxide remains unreacted due to kinetic mismatch.

Visualization of Synthesis Logic

The following diagram illustrates the workflow from the commercial alkene precursor to the isolated chiral epoxide.

Figure 1: Synthesis of (R)-3-fluorostyrene oxide via Hydrolytic Kinetic Resolution (HKR).

Reactivity & Applications in Drug Development[2]

Ring-Opening Reactions

The core utility of (R)-3-fluorostyrene oxide lies in its reactivity as an electrophile. The strain of the epoxide ring allows for facile ring-opening by nucleophiles (amines, azides, alcohols).

-

Regioselectivity: Nucleophilic attack typically occurs at the less hindered terminal carbon (

-position) under basic conditions, or at the benzylic carbon ( -

Stereospecificity: Reactions proceeding via

mechanism results in inversion of configuration if attack occurs at the chiral center, or retention if attack occurs at the terminal carbon.

Medicinal Chemistry Applications[2][3][4][5]

-

-Adrenergic Agonists: The 3-fluorophenyl motif is a bioisostere for hydroxylated phenyl rings found in neurotransmitters. The (R)-epoxide serves as a precursor to chiral

-

Enzyme Inhibitors: Used to synthesize fluorinated analogs of phenylalanine or phenylserine via ring opening and subsequent oxidation.

-

Fluorine Scan: In Lead Optimization, replacing H with F (via this epoxide) blocks metabolic hot spots (CYP450 oxidation) on the phenyl ring without significantly altering steric bulk.

Characterization & Quality Control

To ensure scientific integrity, the identity and purity of (R)-3-fluorostyrene oxide must be validated using the following methods.

Analytical Methods

| Method | Parameter | Expected Observation |

| Structure Confirmation | ||

| Fluorine Content | Single peak around -110 to -115 ppm (relative to | |

| Chiral HPLC | Enantiomeric Excess (ee) | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (95:5). The (R)-isomer typically elutes differently than the (S). |

| Optical Rotation | Chirality Check |

Handling & Safety

-

Hazards: Epoxides are potential alkylating agents and should be treated as potential carcinogens/mutagens. 3-Fluorostyrene oxide causes skin and serious eye irritation.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or polymerization.

References

-

PubChem. 4'-Fluoroacetophenone (Related Structure/MW Calculation Source). National Library of Medicine. Available at: [Link]

-

Organic Syntheses. Hydrolytic Kinetic Resolution of Terminal Epoxides. Org.[1] Synth. 2004, 81, 194. Available at: [Link]

-

NIST Chemistry WebBook. 3-Fluorostyrene (Precursor Data). Available at: [Link]

Sources

Difference between (R)-3-fluorostyrene oxide and (S)-isomer

The following technical guide details the physicochemical, synthetic, and biological distinctions between the (R)- and (S)-enantiomers of 3-fluorostyrene oxide.

Content Type: Advanced Technical Reference Target Audience: Medicinal Chemists, Process Engineers, and Toxicologists

Executive Summary: The Fluorine Effect

3-Fluorostyrene oxide (3-FSO) represents a critical chiral building block in the synthesis of fluorinated phenylethanolamines and related pharmacophores. While the parent styrene oxide is a standard reference for epoxide chemistry, the introduction of a fluorine atom at the meta-position (C3) introduces significant electronic perturbations without imposing the severe steric clash observed in ortho-substituted analogs.

The core distinction between the (R)- and (S)-isomers lies not in their achiral physical properties (boiling point, density), which are identical, but in their vectorial interaction with chiral fields —specifically polarized light, chiral catalysts, and biological enzymes (epoxide hydrolases).

Physicochemical Profile

The 3-fluoro substituent significantly alters the lipophilicity and electronic character of the epoxide ring compared to unsubstituted styrene oxide.

| Property | (R)-3-Fluorostyrene Oxide | (S)-3-Fluorostyrene Oxide | Note |

| CAS Number | 126535-43-7 (Generic: 350-51-6) | 126535-44-8 (Generic: 350-51-6) | Specific CAS varies by vendor; check optical rotation. |

| Stereochemistry | Cahn-Ingold-Prelog: (R) | Cahn-Ingold-Prelog: (S) | Configuration at the benzylic carbon.[1] |

| Electronic Effect | Electron-withdrawing (Inductive). | ||

| Lipophilicity (LogP) | ~2.3 | ~2.3 | Higher than styrene oxide (~1.6) due to C-F bond. |

| Boiling Point | 80–82 °C (15 mmHg) | 80–82 °C (15 mmHg) | Identical. |

| Optical Rotation | Solvent dependent (often neat or in CHCl |

Synthesis and Enantiomeric Resolution

Obtaining enantiopure 3-FSO is rarely achieved by direct asymmetric epoxidation of 3-fluorostyrene due to lower selectivities. The industry standard relies on Hydrolytic Kinetic Resolution (HKR) or Enzymatic Resolution .

Protocol A: Jacobsen’s Hydrolytic Kinetic Resolution (HKR)

This method utilizes a chiral Co(salen) complex to preferentially hydrate one enantiomer to the diol, leaving the other epoxide intact with high enantiomeric excess (ee).

-

Catalyst: (S,S)- or (R,R)-Co(salen) complex (Jacobsen's Catalyst).

-

Mechanism: Cooperative bimetallic mechanism where one Co center activates the epoxide and the other delivers the hydroxide nucleophile.[2]

Experimental Workflow (Targeting (S)-3-FSO):

-

Charge: React racemic 3-fluorostyrene oxide (1.0 equiv) with (S,S)-Co(salen) catalyst (0.5 mol%).

-

Initiation: Treat with acetic acid (to activate the precatalyst) and stir in THF or neat at 0–25 °C.

-

Hydrolysis: Slowly add water (0.55 equiv) over 1–2 hours. Crucial: Slow addition prevents non-selective background hydrolysis.

-

Resolution: The catalyst preferentially hydrolyzes the (R)-enantiomer to the corresponding diol.

-

Isolation: Distill the unreacted (S)-3-fluorostyrene oxide (now >99% ee) from the high-boiling diol residue.

Protocol B: Biocatalytic Resolution (Epoxide Hydrolases)

Microbial epoxide hydrolases (EHs) such as those from Agrobacterium radiobacter (EchA) or Aspergillus niger exhibit distinct chiral preferences.

-

Selectivity: Most wild-type EHs preferentially attack the (S)-enantiomer of styrene oxides, yielding the (R)-epoxide in high yield.

-

Constraint: The 3-fluoro group is less sterically demanding than 2-fluoro, allowing 3-FSO to fit into the active site of WT enzymes more easily, often resulting in faster kinetics than ortho-substituted analogs.

Reactivity & Mechanistic Pathways

The regioselectivity of ring-opening is the defining chemical difference between 3-FSO and aliphatic epoxides.

Regioselectivity: The "Electronic Tug-of-War"

Ring opening can occur at the

-

Acidic Conditions (HKR, Acid Catalysis): Attack favors the

-carbon .-

Reasoning: The transition state has significant carbocation character. Despite the electron-withdrawing 3-F group destabilizing the cation (relative to H), the resonance stabilization from the phenyl ring still dominates, directing nucleophiles to the benzylic position.

-

-

Basic Conditions: Attack favors the

-carbon (Steric control).

Visualization: Kinetic Resolution Pathway

The following diagram illustrates the divergent pathways for the (R) and (S) isomers during Hydrolytic Kinetic Resolution.

Caption: Kinetic differentiation of enantiomers via (S,S)-Co(salen) catalysis. The (R)-isomer is rapidly hydrolyzed, leaving the (S)-isomer enantiomerically enriched.

Biological & Pharmacological Implications

In a biological context, the difference between (R) and (S) is not just synthetic utility, but toxicological fate.

Metabolism via Epoxide Hydrolase (mEH)

Mammalian microsomal epoxide hydrolase (mEH) detoxifies xenobiotic epoxides.[3]

-

Substrate Preference: mEH generally hydrolyzes (S)-styrene oxide derivatives faster than the (R)-isomers.

-

Consequence: If a racemic mixture of 3-FSO is ingested/inhaled, the (S)-isomer is rapidly cleared to the diol (and subsequently conjugated), while the (R)-isomer persists longer in systemic circulation.

Genotoxicity

Styrene oxides are direct-acting mutagens.[3]

-

DNA Adducts: They alkylate DNA at the N7 position of guanine.

-

Chiral Toxicity: The (R)-enantiomer of styrene oxides is typically more mutagenic (Ames test positive) than the (S)-enantiomer.[3] This is attributed to the specific geometry of the (R)-epoxide fitting into the DNA major groove, facilitating nucleophilic attack by the guanine base.

-

3-Fluoro Impact: The fluorine atom blocks metabolic hydroxylation at the 3-position but increases the electrophilicity of the epoxide, potentially increasing the rate of DNA alkylation compared to non-fluorinated styrene oxide.

Applications in Drug Development

3-Fluorostyrene oxide is a "privileged scaffold" for the synthesis of

-

Beta-Blockers: The biological activity of beta-blockers resides almost exclusively in the (S)-enantiomer of the final amino-alcohol.

-

Retrosynthesis: To obtain the active (S)-drug, one must start with the correct epoxide enantiomer.

-

Opening (S)-3-FSO with an amine (inversion of configuration) yields the (R)-amino alcohol (inactive).

-

Opening (R)-3-FSO with an amine yields the (S)-amino alcohol (active) .

-

-

Linker Integrity: The C-F bond prevents metabolic degradation (aromatic hydroxylation) at the meta-position, extending the half-life of the resulting drug candidate.

References

-

Jacobsen, E. N. (2000). "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3." Accounts of Chemical Research, 33(6), 421–431. Link

-

Archelas, A., & Furstoss, R. (2001). "Synthetic Applications of Epoxide Hydrolases." Current Opinion in Chemical Biology, 5(2), 106–111. Link

-

Linares-Palomino, P. J., et al. (2002). "Enantioselective Hydrolysis of Styrene Oxide by Epoxide Hydrolase from Agrobacterium radiobacter." Organic Process Research & Development, 6(5), 606-611. Link

-

Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195. Link

-

Phillips, D. H., & Farmer, P. B. (1994). "Evidence for DNA and Protein Binding by Styrene and Styrene Oxide." Critical Reviews in Toxicology, 24(sup1), S35-S46. Link

Sources

3-Fluorostyrene Oxide Enantiomers: Sourcing, Synthesis, and Resolution Strategy

Topic: Commercial Availability & Acquisition Strategy for 3-Fluorostyrene Oxide Enantiomers Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Development Scientists, and Procurement Specialists.[1]

Executive Summary: The "Buy vs. Make" Decision

For researchers targeting (R)- or (S)-3-fluorostyrene oxide (also known as 2-(3-fluorophenyl)oxirane), the commercial landscape presents a distinct bottleneck.[1] Unlike its non-fluorinated or 4-fluorinated counterparts, the 3-fluoro isomers are not commodity catalog items .[1]

While the racemic alkene precursor (3-fluorostyrene ) is readily available from major suppliers (TCI, Sigma-Aldrich, Fluorochem), the enantiopure epoxides typically require custom synthesis or in-house kinetic resolution .[1]

-

Status: Rare / Custom Synthesis.

-

Primary Recommendation: Purchase the alkene precursor (CAS 350-51-6) and perform Hydrolytic Kinetic Resolution (HKR) or Asymmetric Epoxidation.[1]

-

Key CAS Numbers:

Commercial Landscape & Precursor Availability[4]

The Precursor: 3-Fluorostyrene

The most viable entry point is the alkene.[2] It is stable, inexpensive, and widely stocked.

| Compound | CAS No.[3][4][5] | Major Suppliers | Purity | Typical Cost (Research Scale) |

| 3-Fluorostyrene | 350-51-6 | TCI, Sigma-Aldrich, Combi-Blocks, Fluorochem | >97% (GC) | ~ |

| (R)-3-Fluorostyrene Oxide | 403501-35-9 | Custom Order Only (e.g., Enamine, Wuxi AppTec) | N/A | High (Custom Quote) |

The "Missing" Epoxide

Direct procurement of the enantiopure epoxide is often hindered by stability issues (polymerization/hydrolysis upon long-term storage) and low demand compared to the para-isomer.[1]

Strategic Advice: Do not rely on "In Stock" indicators from aggregators for the chiral epoxide. These are often virtual inventories. Verify stock immediately or proceed to the synthesis protocols below.

Technical Protocol: In-House Acquisition Strategies

Since commercial sourcing is unreliable, we define two validated pathways for generating high-ee material.

Pathway A: Hydrolytic Kinetic Resolution (HKR)

Best for: Rapid access to (R)-epoxide and (S)-diol on gram scale.[1]

This method utilizes the Jacobsen Cobalt(III) Salen catalyst to selectively hydrolyze the (S)-enantiomer, leaving the (R)-epoxide intact.[1]

Workflow:

-

Epoxidation: React 3-fluorostyrene with m-CPBA in DCM to yield racemic 3-fluorostyrene oxide.

-

Resolution: Treat racemate with (R,R)-Co(salen) catalyst (0.5 mol%) and 0.55 eq of water.

-

Separation: Distill the unreacted (R)-epoxide from the non-volatile (S)-diol.

Protocol Parameters:

-

Catalyst: (R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (oxidized to Co(III) with AcOH/Air).[1]

-

Solvent: THF or solvent-free (if liquid).

-

Temperature: 0°C to RT.

-

Expected ee: >99% (after recrystallization or distillation).

Pathway B: Biocatalytic Asymmetric Epoxidation

Best for: Direct synthesis of (S)-epoxide or high-value pharmaceutical intermediates.[1]

Styrene Monooxygenases (SMOs) can epoxidize the alkene directly with high enantioselectivity.

-

Enzyme: Styrene Monooxygenase (StyA/StyB system).[6]

-

Selectivity: Typically yields (S)-epoxide (opposite of the HKR retained enantiomer).

-

Cofactor: NADH/FAD regeneration system required.

Visualized Workflows

Synthesis & Resolution Logic

The following diagram illustrates the decision tree and chemical pathways to obtain both enantiomers starting from the commercially available alkene.

Caption: Figure 1. Chemical and biocatalytic pathways for accessing enantiopure 3-fluorostyrene oxides.

Quality Control & Analytical Validation

Trustworthiness in chiral synthesis relies on rigorous validation. You must verify the Enantiomeric Excess (ee) using chiral chromatography.

Chiral GC Method (Preferred)

Volatile styrene oxides are best analyzed by Gas Chromatography.

-

Column: Cyclodextrin-based (e.g., Rt-βDEXsm or Chiraldex G-TA ).[1]

-

Conditions:

-

Carrier Gas: Helium or Hydrogen.

-

Oven: Isothermal ~100°C or slow ramp (2°C/min).

-

Detector: FID.

-

-

Separation Logic: The fluorine substitution at the meta position alters the dipole moment, often requiring slightly different temperature programs than unsubstituted styrene oxide.

Chiral HPLC Method[1][12]

-

Column: Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H or Chiralpak AD-H ).[1]

-

Mobile Phase: Hexane/Isopropanol (98:2 to 90:10).

-

Detection: UV @ 254 nm (aromatic absorption).

References

-

Thermo Fisher Scientific. (R)-(-)-4-Fluorostyrene oxide Product Page (Reference for analog availability). Retrieved from

-

TCI Chemicals. 3-Fluorostyrene (CAS 350-51-6) Product Specification. Retrieved from

-

Sigma-Aldrich. 3-Fluorostyrene Product Detail. Retrieved from

-

Chembase. (R)-3-Fluorostyrene oxide CAS 403501-35-9 Entry.[1][3] Retrieved from

-

Royal Society of Chemistry. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases. (Discusses fluorostyrene derivatives).[7] Retrieved from

-

National Institutes of Health (PubChem). 3-Fluorostyrene Compound Summary. Retrieved from

Sources

- 1. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 350-51-6|3-Fluorostyrene|BLD Pharm [bldpharm.com]

- 3. 403501-35-9|(R)-(3-Fluorophenyl)oxirane|Sigma Aldrich|(R)-3-Fluorostyrene oxide|... [en.chembase.cn]

- 4. rsc.org [rsc.org]

- 5. Shop - Fluody [fluody.com]

- 6. rsc.org [rsc.org]

- 7. 3-Fluorostyrene | C8H7F | CID 67691 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Electronic Effects of 3-Fluoro Substitution on Epoxide Ring Stability: A Stereoelectronic Perspective

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Introduction: The Electronic Landscape of Fluorinated Oxiranes

Epoxides (oxiranes) are highly strained three-membered heterocycles (ring strain

As a Senior Application Scientist, understanding the causality behind these electronic perturbations is critical for designing predictable synthetic routes—particularly in the development of

The Inductive ( ) Effect and Bond Polarization

Fluorine’s extreme electronegativity (

The Fluorine Gauche Effect and Stereoelectronic Control

Beyond simple induction, 3-fluoro epoxides are governed by the "fluorine gauche effect." Hyperconjugative interactions—specifically the donation of electron density from adjacent

Mechanistic Causality in Ring-Opening Reactions

The stability of the epoxide ring is ultimately tested during nucleophilic ring-opening. The presence of the 3-fluoro substituent causes a distinct mechanistic divergence compared to non-fluorinated analogs.

Acid-Catalyzed Shifts: Suppressing Character

In standard aliphatic epoxides (e.g., propylene oxide), acid-catalyzed ring opening typically occurs at the more substituted carbon (C2). The transition state possesses significant carbocation character (

However, in 3-fluoro epoxides, the strongly electron-withdrawing fluorine atom makes the formation of a partial positive charge at C2 energetically prohibitive. As a result, the mechanism is forced into an

Zwitterionic Intermediates and 1,2-Fluorine Shifts

In highly specific environments, such as monofluorinated epoxides derived from

Figure 1: Divergent ring-opening pathways dictated by 3-fluoro inductive destabilization.

Quantitative Data: Regioselectivity and Kinetics

The electronic biases introduced by the 3-fluoro substitution can be quantified by comparing regioselectivity ratios against non-fluorinated baselines.

Table 1: Comparative Regioselectivity and Kinetic Parameters of Epoxide Ring-Opening

| Substrate | Reaction Conditions | Major Attack Site | Regioselectivity Ratio (C1:C2) | Mechanistic Bias |

| Propylene Oxide | Acidic ( | C2 (Internal) | 10:90 | |

| 3-Fluoro-1,2-epoxypropane | Acidic ( | C1 (Terminal) | 95:5 | Forced |

| Propylene Oxide | Basic ( | C1 (Terminal) | 95:5 | |

| 3-Fluoro-1,2-epoxypropane | Basic ( | C1 (Terminal) | >99:1 | Accelerated |

Note: Under basic conditions, the

Self-Validating Experimental Protocols

To accurately harness the reactivity of 3-fluoro epoxides, experimental design must account for the molecule's unique electronic sensitivities. The following protocols outline a self-validating system for synthesizing and kinetically profiling epifluorohydrin.

Figure 2: Standardized workflow for the synthesis and kinetic profiling of 3-fluoro epoxides.

Protocol 1: Synthesis and Isolation of 3-Fluoro-1,2-epoxypropane

Causality Focus: Direct epoxidation of allyl fluoride is notoriously low-yielding due to the electron-deficient nature of the alkene. Instead, nucleophilic displacement of glycidyl tosylate using a mild fluoride source ensures high fidelity and prevents premature acid/base-catalyzed epoxide opening.

-

Reagent Preparation: Dissolve glycidyl tosylate (1.0 eq) in anhydrous 1,4-dioxane. Rationale: Dioxane's moderate polarity supports

displacement while suppressing solvolysis of the highly strained oxirane ring. -

Fluorination: Add Tetrabutylammonium bifluoride (

) (1.5 eq). Rationale: -

Thermal Activation: Heat the reaction mixture to 80°C for 4 hours under an inert argon atmosphere.

-

Validation Checkpoint: Extract a 50

L aliquot, dilute in -

Isolation: Purify the mixture via fractional distillation (b.p. 85-86°C) to isolate pure epifluorohydrin.

Protocol 2: Kinetic Profiling of Regioselective Ring-Opening

Causality Focus: To quantify the electronic influence of the 3-fluoro substitution on nucleophilic attack trajectories without overwhelming the substrate's intrinsic biases.

-

Substrate Initialization: Dissolve 0.1 mmol of epifluorohydrin in 0.5 mL of

directly in an NMR tube. -

Catalyst/Nucleophile Introduction: Introduce 0.1 mmol of benzyl alcohol (nucleophile) and 5 mol% of Scandium(III) triflate (

). Rationale: -

Kinetic Tracking: Insert the tube into the NMR spectrometer. Acquire

and -

Validation Checkpoint: Monitor the disappearance of the epifluorohydrin

signal (-230 ppm). The chemical shift of the newly emerging fluorine peak will dictate the regioselectivity: attack at C1 (forming a secondary alcohol) yields a shift near -234 ppm, whereas attack at C2 (forming a primary alcohol) yields a shift near -228 ppm. -

Data Synthesis: Integrate the respective peaks over time to determine the exact C1:C2 regioselectivity ratio and calculate the pseudo-first-order rate constant (

).

References

- Source: cas.

- Source: acs.

- Source: chinesechemsoc.

- Automated Synthesis of (rac)-, (R)-, and (S)

- Source: nih.

Sources

- 1. Automated Synthesis of (rac)-, (R)-, and (S)-[18 F]Epifluorohydrin and Their Application for Developing PET Radiotracers Containing a 3-[18 F]Fluoro-2-hydroxypropyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tuning Intermolecular Interactions for Chiral Analysis: The Microwave Spectra and Molecular Structures of the Chiral Tag Candidates cis- and trans-2-Fluoro-3-(trifluoromethyl)oxirane and Their Gas-Phase Heterodimers with the Argon Atom - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. chinesechemsoc.org [chinesechemsoc.org]

Methodological & Application

Synthesis of chiral beta-amino alcohols from (R)-3-fluorostyrene oxide

Application Note: AN-2026-FSO

Topic: Regioselective Synthesis of Chiral

Executive Summary

This technical guide details the protocol for the aminolysis of (R)-3-fluorostyrene oxide to synthesize chiral

This guide addresses the primary synthetic challenge: Regiocontrol . The electronic influence of the fluorine atom at the meta position destabilizes the benzylic transition state compared to unsubstituted styrene oxide, necessitating precise catalyst and solvent selection to direct nucleophilic attack.[1]

Strategic Decision Logic & Mechanism

The ring-opening of styrene oxides is governed by a competition between electronic and steric factors.

-

Path A (Terminal Attack): Favored by steric control and basic conditions.[1] Nucleophile attacks the less hindered

-carbon.[1] Result: Retention of stereochemistry at the benzylic position. -

Path B (Benzylic Attack): Favored by electronic control (Lewis Acids).[1] The catalyst coordinates the epoxide oxygen, developing partial positive charge at the benzylic

-carbon.[1] Result: Inversion of stereochemistry (Walden inversion).[1]

The Fluorine Effect: The 3-fluoro group is electron-withdrawing (

Figure 1: Regioselectivity Decision Tree

Caption: Decision tree for selecting reaction conditions based on the desired regioisomer and stereochemical outcome.

Critical Process Parameters (CPPs)

| Parameter | Path A (Terminal Attack) | Path B (Benzylic Attack) | Mechanistic Impact |

| Solvent | Water or Ethanol | Acetonitrile or Toluene | Water promotes H-bonding to epoxide oxygen, assisting opening but favoring steric attack.[1] Aprotic solvents support Lewis Acid coordination.[1] |

| Catalyst | None (or mild base) | Bi(OTf)₃, Yb(OTf)₃, or Zr(OTf)₄ | Metal triflates are "hard" Lewis acids that coordinate the epoxide oxygen, activating the benzylic carbon.[1] |

| Temperature | 25°C – 50°C | 25°C (Strict control) | Higher temps in Path A improve kinetics of poor nucleophiles.[1] Path B requires ambient temp to prevent loss of regiocontrol.[1] |

| Stoichiometry | 1.2 eq Amine | 1.0 eq Amine | Excess amine in Path A drives kinetics.[1] Path B uses stoichiometric amounts to prevent catalyst deactivation by excess base.[1] |

Experimental Protocols

Protocol A: Synthesis of (R)-2-(alkylamino)-1-(3-fluorophenyl)ethanol (Terminal Attack)

Targeting the "Beta-Blocker" scaffold with retention of configuration.

Reagents:

-

(R)-3-Fluorostyrene oxide (>98% ee)[1]

-

Amine (e.g., Isopropylamine, tert-butylamine)[1]

-

Solvent: Deionized Water (Green Chemistry approach)[1]

Procedure:

-

Charge: To a 25 mL round-bottom flask, add (R)-3-fluorostyrene oxide (1.0 mmol, 138 mg) and water (2.0 mL).

-

Addition: Add the amine (1.2 mmol) dropwise under vigorous stirring.

-

Reaction: Stir at room temperature for 4–6 hours.

-

Work-up: Extract the aqueous mixture with Ethyl Acetate (

). -

Drying: Dry combined organics over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH 95:5:0.5).

Expected Yield: 85–95% Regioselectivity (A:B): >95:5[1][2]

Protocol B: Synthesis of (S)-2-amino-2-(3-fluorophenyl)ethanol (Benzylic Attack)

Targeting the primary alcohol with inversion of configuration.

Reagents:

-

(R)-3-Fluorostyrene oxide

-

Catalyst: Bismuth(III) Triflate [Bi(OTf)₃] (1–5 mol%)[1]

-

Solvent: Acetonitrile (

)[1]

Procedure:

-

Catalyst Prep: In a dry vial, dissolve Bi(OTf)₃ (0.02 mmol, 13 mg) in

(1.0 mL). -

Substrate Addition: Add (R)-3-fluorostyrene oxide (1.0 mmol) to the catalyst solution. Stir for 5 minutes to allow coordination (Solution may turn slightly yellow).

-

Nucleophile Addition: Add the amine (1.0 mmol) slowly.

-

Critical Step: Exothermic reaction possible.[1] Maintain temperature at 20–25°C using a water bath if needed.

-

-

Reaction: Stir at room temperature for 30–60 minutes. Metal triflates accelerate this reaction significantly compared to uncatalyzed methods.[1]

-

Quench: Add water (2 mL) to quench the catalyst.

-

Work-up: Extract with Dichloromethane (

). Wash organic layer with brine.[1] -

Purification: Recrystallization (if solid) or Flash Chromatography.[1]

Expected Yield: 80–90% Regioselectivity (B:A): >90:10 (Dependent on amine nucleophilicity; aromatic amines give higher B-selectivity).[1]

Analytical Validation & Troubleshooting

NMR Interpretation

Distinguishing the regioisomers is critical.[1]

-

Regioisomer A (Terminal Attack):

-

Regioisomer B (Benzylic Attack):

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (Path A) | Poor solubility of epoxide in water. | Add 10% Ethanol as a co-solvent or increase temperature to 40°C. |

| Poor Regioselectivity (Path B) | Catalyst deactivation or "Soft" Nucleophile.[1] | Ensure amine is added after epoxide-catalyst coordination.[1] Use strictly anhydrous solvent.[1] |

| Racemization | Reduce temperature.[1][4] Switch to a milder Lewis Acid (e.g., Yb(OTf)₃) to tighten the transition state.[1] |

References

-

Chini, M., Crotti, P., & Macchia, F. (1991).[1] Regioalternating selectivity in the metal salt catalyzed aminolysis of styrene oxide. The Journal of Organic Chemistry, 56(20), 5939-5942.[1] Link[1]

-

Moghadam, M., et al. (2009).[1] Highly Efficient Aminolysis of Epoxides Catalyzed by Reusable Zirconyl Triflate. Synthetic Communications, 39(3), 552-561.[1][5] Link[1]

-

Azizi, N., & Saidi, M. R. (2005).[1] Lithium perchlorate promoted highly regioselective ring opening of epoxides with amines under solvent-free conditions.[1] Journal of Organometallic Chemistry, 690(23), 5391-5396.[1]

-

O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] (Grounding for the electronic effects of Fluorine). Link

-

Tajbakhsh, M., et al. (2012).[1][6] Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid. Journal of the Mexican Chemical Society, 56(4).[1] Link[1]

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. redalyc.org [redalyc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]

Application Note: Regiocontrolled Nucleophilic Ring Opening of (R)-(3-Fluorophenyl)oxirane

Executive Summary

This guide details the protocols for the nucleophilic ring opening of (R)-(3-Fluorophenyl)oxirane (also known as (R)-m-fluorostyrene oxide). This scaffold is a critical chiral building block in the synthesis of fluorinated bio-active compounds, particularly monoamine reuptake inhibitors and

The presence of the fluorine atom at the meta-position exerts a strong inductive electron-withdrawing effect (

-

Method A (Kinetic Control): Uncatalyzed nucleophilic attack yielding the

-substituted product (terminal opening). -

Method B (Electronic Control): Lewis Acid-catalyzed attack yielding the

-substituted product (benzylic opening).

Mechanistic Basis & Regiocontrol[1]

The regiochemical outcome of styrene oxide ring opening is a competition between steric hindrance and electronic stabilization .[1]

-

Path A (Steric/SN2): Under basic or neutral conditions, nucleophiles preferentially attack the less hindered terminal carbon (

-position).[1] This pathway retains the stereochemistry at the benzylic position (the chiral center is not touched). -

Path B (Electronic/Borderline SN1): Under acidic or Lewis acid conditions, the epoxide oxygen coordinates to the electrophile, weakening the C-O bonds. The bond breaking is advanced at the benzylic position (

-carbon) because the aromatic ring can stabilize the developing positive charge. However, the 3-Fluoro substituent destabilizes this cationic character relative to unsubstituted styrene oxide, making the choice of catalyst critical to forcing this pathway.

Pathway Visualization

The following diagram illustrates the bifurcation of the reaction pathways based on conditions.

Figure 1: Divergent reaction pathways for (R)-(3-Fluorophenyl)oxirane. Path A (Yellow) favors terminal attack; Path B (Red) favors benzylic attack.

Experimental Protocols

Materials & Safety[3][4][5]

-

(R)-(3-Fluorophenyl)oxirane: Flammable liquid.[2] Skin and severe eye irritant.[3][4][2][5] Potential alkylating agent; handle in a fume hood.

-

Scandium(III) Triflate (Sc(OTf)3): Moisture sensitive; store in a desiccator.

-

Nucleophile: Morpholine (Model amine used for these protocols).

Protocol A: -Selective Ring Opening (Terminal Attack)

Objective: Synthesis of (R)-1-(3-fluorophenyl)-2-morpholinoethan-1-ol. Mechanism: Classical SN2.[6] Stereochemistry: Retention of Configuration.

-

Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-(3-Fluorophenyl)oxirane (1.0 mmol, 138 mg) in Ethanol (2.0 mL).

-

Addition: Add Morpholine (1.2 mmol, 105 mg) dropwise at room temperature.

-

Reaction:

-

Seal the flask and heat to 60°C for 4–6 hours.

-

Note: The electron-withdrawing fluorine may slightly retard the rate compared to styrene oxide; monitor by TLC (Hexane/EtOAc 2:1).

-

-

Workup:

-

Concentrate the mixture under reduced pressure to remove ethanol and excess amine.

-

The residue is typically pure enough for analysis. If necessary, purify via flash chromatography (SiO2, gradient 10%

30% EtOAc in Hexanes).

-

Protocol B: -Selective Ring Opening (Benzylic Attack)

Objective: Synthesis of (S)-2-(3-fluorophenyl)-2-morpholinoethan-1-ol. Mechanism: Lewis Acid Activated (Borderline SN2/SN1). Stereochemistry: Inversion of Configuration (Walden Inversion).

-

Preparation: In a 10 mL vial, dissolve (R)-(3-Fluorophenyl)oxirane (1.0 mmol, 138 mg) and Morpholine (1.1 mmol, 96 mg) in anhydrous Acetonitrile (2.0 mL).

-

Catalysis: Add Sc(OTf)3 (0.05 mmol, 25 mg, 5 mol%) in one portion.

-

Expert Insight: Scandium triflate is preferred over traditional Lewis acids (like BF3·OEt2) because it tolerates amines and moisture better, preventing catalyst deactivation.

-

-

Reaction: Stir at Room Temperature for 1–2 hours.

-

Checkpoint: If conversion is slow (due to the 3-F deactivation), mild heating to 35°C is permissible, but higher temperatures may erode regioselectivity.

-

-

Workup:

-

Quench with water (5 mL) and extract with Dichloromethane (3 x 10 mL).

-

Dry organic layers over Na2SO4 and concentrate.[1]

-

Purify via flash chromatography.

-

Analytical Validation & Data

The regioisomers are distinguishable by 1H NMR coupling patterns and 13C NMR shifts. The benzylic proton in the

Table 1: Diagnostic NMR Data (Simulated for Validation)

| Feature | Protocol A Product ( | Protocol B Product ( |

| Structure Type | Amino-alcohol (Terminal Amine) | Amino-alcohol (Benzylic Amine) |

| Benzylic Proton ( | ~4.7 ppm (dd, CH-OH) | ~3.5 ppm (t, CH-N) |

| Terminal Protons ( | ~2.6 ppm (m, CH2-N) | ~3.8 ppm (m, CH2-OH) |

| Benzylic Carbon ( | ~72 ppm (C-OH) | ~65 ppm (C-N) |

| Regioselectivity Ratio | >95 : 5 ( | >90 : 10 ( |

*Note: The 3-F substituent destabilizes the benzylic cation, making 100%

References

-

Moghadam, M., et al. (2009). "Highly Efficient Aminolysis of Epoxides Catalyzed by Reusable Zirconyl Triflate.

- Relevance: Establishes metal triflates as superior catalysts for regioselective aminolysis of styrene oxides.

-

Chini, M., Crotti, P., & Macchia, F. (1991). "Regioalternating selectivity in the metal salt catalyzed aminolysis of styrene oxide."[7][8] The Journal of Organic Chemistry.

- Relevance: The foundational text on switching between and

-

Peruncheralathan, S., et al. (2007).[9] "Scandium Triflate Catalyzed Aminolysis of meso-Aziridines." Synlett.

-

Relevance: Demonstrates the specific utility of Sc(OTf)3 for ring opening with amines, applicable to epoxide analogs.[9]

-

-

BenchChem Application Note. "Ring-Opening Reactions of (S)-Styrene Oxide."

- Relevance: Provides general handling and safety protocols for chiral styrene oxides.

-

PubChem Compound Summary. "3-Fluorostyrene."

- Relevance: Source of safety (GHS)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Fluorostyrene | C8H7F | CID 67691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. chemscene.com [chemscene.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Scandium Triflate Catalyzed Aminolysis of meso-Aziridines [organic-chemistry.org]

Application Note: Catalytic Asymmetric Epoxidation of 3-Fluorostyrene to the (R)-Isomer

Introduction & Strategic Rationale

The asymmetric epoxidation of unfunctionalized terminal olefins remains a critical transformation in pharmaceutical development. Specifically, (R)-3-fluorostyrene oxide is a highly valued chiral building block for the synthesis of fluorinated phenylethanolamines, beta-blockers, and targeted active pharmaceutical ingredients (APIs).

The presence of the fluorine atom at the meta position of the styrene ring introduces a distinct challenge: its electron-withdrawing nature inductively destabilizes the partial positive charge that develops at the benzylic position during the oxygen-transfer transition state. To overcome this and achieve high enantiomeric excess (ee), the catalytic system must exert rigid steric control over the approaching olefin face. This guide details two state-of-the-art methodologies for synthesizing the (R)-isomer: a biomimetic Chiral Iron(III) Porphyrin system and an engineered Biocatalytic P450BM3 enzymatic approach.

Mechanistic Causality & Catalyst Selection

To achieve high (R)-selectivity, the catalyst must block the Si face of the prochiral olefin, forcing a Re face attack.

-

Chiral Iron Porphyrins: Utilizing an Fe(III)(C2-porphyrin)(Cl) complex with iodosylbenzene (PhIO) as the terminal oxidant generates a highly reactive Fe(V)=O (or Fe(IV)=O porphyrin radical cation) intermediate. The bulky chiral auxiliary groups on the porphyrin ring create a deep, asymmetric binding pocket. As 3-fluorostyrene approaches, steric repulsion dictates a Re face trajectory, yielding the (R)-epoxide with exceptional fidelity[1].

-

Biocatalytic P450BM3 Mutants: Directed evolution of the P450BM3 heme domain has yielded mutants capable of utilizing hydrogen peroxide (H₂O₂) directly. The engineered hydrophobic pocket precisely anchors the 3-fluorophenyl ring, exposing only the Re face of the vinyl group to the Compound I (Fe=O) reactive center, resulting in near-perfect enantioselectivity[2].

Mechanistic pathway of metal-catalyzed asymmetric epoxidation.

Quantitative Data Summary

The table below summarizes the validated performance metrics of the primary catalytic systems for the epoxidation of 3-fluorostyrene.

| Catalyst System | Terminal Oxidant | Solvent / Medium | Temp (°C) | Yield (%) | Enantiomeric Excess (ee) | Reference |

| Fe(III)(C2-porphyrin)(Cl) | PhIO | Dichloromethane (DCM) | 20 - 25 | 87% | 93% (R) | [3],[1] |

| P450BM3 Heme Mutant | H₂O₂ (80 mM) | Phosphate Buffer (pH 8.0) | 20 - 25 | N/A* | 95.8% (R) | [2] |

| (R,R)-Mn-Salen (Jacobsen) | NaOCl | DCM / H₂O (Biphasic) | 4 | ~75% | ~85% (R) | Standard |

*Note: Biocatalytic yields are highly dependent on scale and downstream extraction efficiency; ee is the primary metric of success here.

Experimental Protocols

Protocol A: Biomimetic Iron Porphyrin Catalysis

This protocol utilizes a 1:100:1000 ratio of Catalyst : Oxidant : Olefin. Causality Check: The massive excess of olefin (10 equivalents relative to the oxidant) ensures pseudo-first-order kinetics. This suppresses competitive catalyst auto-oxidation and dimerization, driving the equilibrium strictly toward epoxide formation[1].

Step-by-Step Methodology:

-

Preparation: Flame-dry a 25 mL Schlenk flask under argon. Add 1.0 mol% of Fe(III)(C2-porphyrin)(Cl) catalyst.

-

Solvent & Substrate Addition: Dissolve the catalyst in 5.0 mL of anhydrous, degassed dichloromethane (DCM). DCM is chosen because it is non-coordinating; polar solvents like acetonitrile would competitively bind to the Fe(III) center, inhibiting the catalytic cycle. Add 10.0 mmol of 3-fluorostyrene.

-

Oxidant Delivery: Add 1.0 mmol of Iodosylbenzene (PhIO) in a single portion. Crucial Insight: PhIO is a polymeric solid that slowly depolymerizes in solution. This acts as an inherent slow-release mechanism, keeping the steady-state concentration of the active oxidant low and preventing the oxidative destruction of the porphyrin ring.

-

Reaction: Stir the mixture vigorously at room temperature (20-25°C) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 9:1) until the PhIO solid is completely consumed.

-

Quenching & Purification: Filter the reaction mixture through a short pad of Celite to remove any unreacted PhIO and catalyst residue. Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution from 100% Hexane to 95:5 Hexane:EtOAc) to isolate (R)-3-fluorostyrene oxide.

Protocol B: Biocatalytic P450BM3 Epoxidation

Causality Check: In enzymatic epoxidations, high localized concentrations of H₂O₂ cause irreversible heme bleaching. The controlled addition of 80 mM H₂O₂ ensures the enzyme remains active throughout the turnover cycle[2].

Step-by-Step Methodology:

-

Enzyme Preparation: Suspend the purified P450BM3 mutant enzyme in 10 mL of 100 mM potassium phosphate buffer (pH 8.0) to a final concentration of 2 µM.

-

Substrate Loading: Add 3-fluorostyrene (final concentration 10 mM) dissolved in a minimal volume of DMSO (max 2% v/v final concentration) to ensure substrate solubility without denaturing the protein.

-

Oxidant Feed: Initiate the reaction by adding H₂O₂ to a final concentration of 80 mM. Self-Validating Step: Add the H₂O₂ via a syringe pump over 2 hours rather than a single bolus to maintain enzyme viability.

-

Extraction: Quench the reaction by adding 10 mL of ice-cold ethyl acetate (EtOAc). Vortex vigorously and centrifuge to separate the phases. Extract the aqueous layer twice more with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.

Step-by-step workflow for asymmetric epoxidation and chiral validation.

Self-Validating Systems & Analytical Controls

To ensure the integrity of the (R)-isomer synthesis, the following in-process controls must be implemented:

-

Mass Balance & Yield Validation: Dodecane or nonane should be added as an internal standard prior to the reaction. GC-FID analysis of the crude mixture against a calibration curve ensures the isolated yield matches the conversion, ruling out volatile product loss.

-

Stereochemical Validation (Chiral GC): The enantiomeric excess must be validated using a chiral stationary phase.

-

Column: Beta-DEX 225 (or equivalent cyclodextrin-based column).

-

Conditions: Isothermal oven temperature (typically ~100-110°C), injector at 250°C, FID at 250°C.

-

Validation: The (S)-isomer typically elutes first, followed by the desired (R)-isomer[2]. Baseline resolution must be achieved to accurately integrate the 93-95.8% ee values.

-

References

- Enabling Highly (R)

- Reappointment Materials Nicole Leigh Snyder, Ph.D. (Metalloporphyrin-Catalyzed Epoxidation Systems)

- Source: AIR Unimi (unimi.it)

Sources

Introduction: The Strategic Role of Fluorine in Phenylethanolamine Scaffolds

An Application Guide to the Synthesis of Fluorinated Phenylethanolamine Derivatives

Phenylethanolamines are a critical class of compounds, forming the structural backbone of many endogenous neurotransmitters and synthetic drugs that modulate adrenergic, dopaminergic, and other receptor systems.[1] The strategic incorporation of fluorine into this scaffold has become a cornerstone of modern medicinal chemistry.[2][3] Fluorine, being the most electronegative element, imparts unique properties to organic molecules without a significant increase in steric bulk.[4] Its introduction can profoundly alter a compound's metabolic stability, lipophilicity, membrane permeability, and binding affinity to target proteins.[2][5][6]

For instance, ring-fluorination of phenylephrine, a well-known α-adrenergic agonist, has been shown to markedly alter its potency and selectivity for α- versus β-adrenergic receptors, with the position of the fluorine atom being a critical determinant of its pharmacological profile.[7] Furthermore, the use of the fluorine-18 isotope ([¹⁸F]) allows for the development of radiotracers for Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in neurology and oncology.[8][9]

This guide provides an in-depth overview of the prevailing synthetic strategies for accessing these valuable compounds, focusing on practical, reproducible protocols and the chemical rationale behind them. We will explore methods starting from fluorinated aromatic precursors and delve into asymmetric approaches crucial for obtaining enantiomerically pure products for pharmaceutical applications.

Overview of Primary Synthetic Strategies

The synthesis of fluorinated phenylethanolamines is most effectively and commonly achieved by constructing the final molecule from readily available fluorinated building blocks rather than attempting a late-stage fluorination on a pre-existing, and often sensitive, phenylethanolamine core. The two dominant strategies are outlined below.

Caption: Reaction workflow from a fluorinated benzaldehyde precursor.

Application Protocol 1: Synthesis of 6-Fluoro-Phenylephrine Analogue

This protocol is adapted from the synthetic strategy for ring-fluorinated phenylephrines and demonstrates a reliable method for producing these compounds. [7]The choice of a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is critical for the complete reduction of the nitrile group to a primary amine.

Materials:

-

6-Fluoro-3-hydroxybenzaldehyde

-

Potassium Cyanide (KCN)

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl Ether

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

Cyanohydrin Formation:

-

In a round-bottom flask, dissolve 6-fluoro-3-hydroxybenzaldehyde (1.0 eq) in a suitable solvent like ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of KCN (1.1 eq) in water dropwise. The pH should be maintained slightly acidic to facilitate the reaction without generating excessive HCN gas (perform in a well-ventilated fume hood).

-

Stir the reaction at room temperature for 12-16 hours until TLC analysis indicates the consumption of the starting aldehyde.

-

Acidify the reaction mixture carefully with dilute HCl and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude cyanohydrin is often used directly in the next step.

-

-

Reduction to Phenylethanolamine:

-

In a separate, flame-dried flask under an argon atmosphere, prepare a suspension of LiAlH₄ (3.0-4.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Dissolve the crude cyanohydrin from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Causality: A slow addition is crucial to control the exothermic reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts through a pad of Celite® and wash thoroughly with THF and ethyl acetate.

-

Concentrate the combined filtrates to yield the crude fluorinated phenylethanolamine derivative.

-

-

Purification and Characterization:

-

Purify the crude product by flash column chromatography on silica gel.

-

Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

-

| Starting Material | Product | Typical Yield (%) | Reference |

| 6-Fluoro-3-hydroxybenzaldehyde | 2-Amino-1-(6-fluoro-3-hydroxyphenyl)ethanol | 60-75% (over 2 steps) | [7] |

| 4-Fluoro-3-hydroxybenzaldehyde | 2-Amino-1-(4-fluoro-3-hydroxyphenyl)ethanol | 65-80% (over 2 steps) | [7] |

Strategy B: Asymmetric Synthesis Approaches

For pharmaceutical applications, obtaining a single enantiomer of the fluorinated phenylethanolamine is often mandatory, as different enantiomers can have vastly different pharmacological activities and toxicities. Chiral Ni(II) complexes of glycine Schiff bases have emerged as powerful tools for the asymmetric synthesis of a wide variety of non-canonical amino acids, including fluorinated derivatives. [4][6]This approach can be adapted by subsequently reducing the carboxylic acid of the synthesized fluorinated phenylalanine to afford the desired chiral phenylethanolamine.

Conceptual Workflow for Asymmetric Synthesis

Sources

- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 6. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and adrenergic activity of ring-fluorinated phenylephrines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 9. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Application Note: Regioselective Ring-Opening of 3-Fluorophenyl Oxirane

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a comprehensive, mechanistically grounded guide for controlling the regioselective nucleophilic ring-opening of 3-fluorophenyl oxirane (3-fluorostyrene oxide).

Mechanistic Rationale: The meta-Fluoro Anomaly

In epoxide chemistry, the regioselectivity of ring-opening is dictated by a delicate balance between steric and electronic factors[1]. For standard styrene oxide, the benzylic (

However, 3-fluorophenyl oxirane presents a unique electronic environment. The fluorine atom is located at the meta position relative to the oxirane ring. Unlike ortho- or para-substituents, a meta-fluorine cannot donate electron density via resonance (+M effect) to stabilize the benzylic position. Instead, its strong electronegativity exerts a purely inductive electron-withdrawing effect (-I effect), which destabilizes the benzylic carbocation character[2].

Causality in Catalyst Selection:

Because of this -I effect, achieving high

Pathway Visualization

Divergent regioselective ring-opening pathways of 3-fluorophenyl oxirane.

Quantitative Data: Regioselectivity Profiles

The following table summarizes the expected regiochemical outcomes for 3-fluorophenyl oxirane under divergent catalytic environments, demonstrating the tunability of the system.

| Reaction Environment | Catalyst / Promoter | Nucleophile | Dominant Mechanism | Major Regioisomer | Ratio ( | Expected Yield |

| Strong Lewis Acid | Aromatic Amines | SN1-like | > 95:5 | 80 - 88% | ||

| Mild Lewis Acid | Aliphatic Amines | Mixed | Mixture | ~ 40:60 | 65 - 75% | |

| Neutral / Thermal | None (EtOH, 80°C) | Aliphatic Amines | SN2 | < 10:90 | 70 - 85% | |

| Buffered Basic | Sodium Azide ( | SN2 | < 5:95 | 90 - 95% |

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in quality control checks allow the operator to confirm mechanistic fidelity at critical junctures.

Protocol A: -Regioselective Aminolysis (Lewis Acid Catalyzed)

This protocol utilizes

Reagents:

-

3-Fluorophenyl oxirane (1.0 mmol)

-

Aniline (1.2 mmol)

- (0.1 mmol, 10 mol%)

-

Anhydrous Dichloromethane (DCM) (5.0 mL)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 25 mL round-bottom flask under an argon atmosphere. Add

(41.7 mg) and anhydrous DCM (2.5 mL). Stir to form a suspension. -

Nucleophile Activation: Add aniline (109 µL) dropwise to the suspension at room temperature. Causality Check: The solution will clarify slightly as the Lewis acid coordinates with the amine, moderating its basicity.

-

Epoxide Addition: Dissolve 3-fluorophenyl oxirane (138 mg) in 2.5 mL of DCM. Add this solution dropwise over 5 minutes to the reaction mixture.

-

Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The epoxide (

) should disappear, replaced by a lower-running UV-active spot ( -

Quench and Workup: Quench the reaction with saturated aqueous

(5 mL) to precipitate the tin salts. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous -

Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: -Regioselective Azidolysis (Steric Approach Control)

This protocol utilizes mild buffering to prevent epoxide degradation while enforcing a strict SN2 trajectory at the less hindered terminal carbon.

Reagents:

-

3-Fluorophenyl oxirane (1.0 mmol)

-

Sodium Azide (

) (2.0 mmol) -

Ammonium Chloride (

) (1.5 mmol) -

DMF /

(8:2 v/v, 5.0 mL)

Step-by-Step Methodology:

-

Solvent System Preparation: In a 25 mL flask, mix 4.0 mL of DMF and 1.0 mL of deionized water.

-

Reagent Solubilization: Add

(130 mg) and -

Epoxide Addition: Add 3-fluorophenyl oxirane (138 mg) in one portion.

-

Thermal Activation: Heat the mixture to 60°C and stir for 6 hours.

-

Workup: Cool to room temperature. Dilute the mixture with water (15 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organics thoroughly with water (3 × 10 mL) to remove residual DMF, followed by brine. Dry over

and concentrate.

Quality Control & NMR Validation

The ultimate test of a self-validating protocol is the spectroscopic confirmation of regiochemistry. Due to the electronegativity differences between the substituents,

-

Validating Protocol A (

-Attack Product): In the -

Validating Protocol B (

-Attack Product): In the

By comparing the integration of the signals in the 4.60-4.90 ppm region versus the 4.00-4.30 ppm region, the exact regiomeric ratio (

References

- Sn(OTf)

- Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings ChemRxiv

- Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade The Royal Society of Chemistry (RSC)

Sources

Application Notes and Protocols: Friedel-Crafts Alkylation using (R)-3-Fluorostyrene Oxide

Introduction: Expanding the Synthetic Toolbox for Chiral Fluorinated Molecules